molecular formula C14H14O2 B184499 1-Naphthyl butyrate CAS No. 3121-70-8

1-Naphthyl butyrate

Cat. No.: B184499
CAS No.: 3121-70-8
M. Wt: 214.26 g/mol
InChI Key: XIVJNRXPRQKFRZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-Naphthyl Butyrate is the esterase enzyme . Esterases are a broad family of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in a variety of biological processes, including the metabolism of lipids and the detoxification of ester-based drugs.

Mode of Action

This compound acts as a substrate for the esterase enzyme . It binds to the active site of the enzyme, where it undergoes hydrolysis, a chemical reaction that breaks the ester bond in this compound. This reaction results in the formation of 1-Naphthol and butyric acid .

Result of Action

The hydrolysis of this compound by esterases results in the production of 1-Naphthol and butyric acid . This reaction can be used to assess the activity of esterases in various cell types, including monocytes and lymphocytes . Therefore, this compound can be used as a tool in biochemical and medical research.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of esterases can be affected by pH, temperature, and the presence of other substances that can interact with the enzyme. Moreover, the stability of this compound may be affected by light, heat, and pH .

Biochemical Analysis

Biochemical Properties

1-Naphthyl butyrate interacts with esterase enzymes, specifically in monocytes and lymphocytes . The nature of these interactions involves the hydrolysis of this compound by the esterase enzyme, which is a common biochemical reaction.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a substrate for esterase enzymes. Esterase enzymes catalyze the hydrolysis of ester bonds, such as those found in this compound. This reaction results in the breakdown of this compound into its constituent components .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound has a boiling point of 125-130 °C at 1 mmHg , indicating its stability under certain conditions.

Subcellular Localization

Given its role as a substrate for esterase enzymes, it may be localized in areas of the cell where these enzymes are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthyl butyrate can be synthesized through the esterification of butyric acid with 1-naphthol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butyric acid and 1-naphthol.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohol derivatives.

Comparison with Similar Compounds

1-Naphthyl butyrate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester bond and its widespread use as a substrate in esterase assays, making it a valuable tool in biochemical and medical research .

Properties

IUPAC Name

naphthalen-1-yl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-6-14(15)16-13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVJNRXPRQKFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062851
Record name .alpha.-Naphthyl butyrate
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3121-70-8
Record name α-Naphthyl butyrate
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Record name alpha-Naphthyl butyrate
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Record name .alpha.-Naphthyl butyrate
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Record name Butanoic acid, 1-naphthalenyl ester
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Record name .alpha.-Naphthyl butyrate
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Record name 1-naphthyl butyrate
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Record name 1-NAPHTHYL BUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 1-naphthyl butyrate primarily used for in a research setting?

A1: this compound is frequently employed as a substrate to determine the activity of specific enzymes called esterases, particularly carboxylesterases. [, , , , , , , ] These enzymes play a crucial role in various biological processes, including detoxification and metabolism. By measuring the rate at which this compound is hydrolyzed, researchers can gain valuable insights into the function and activity of these enzymes in different biological systems.

Q2: How does this compound work as a substrate for esterases?

A2: Carboxylesterases, a type of esterase, catalyze the hydrolysis of ester bonds. [] When this compound encounters a carboxylesterase, the enzyme facilitates the cleavage of the ester bond between the naphthol and butyrate moieties. This reaction releases 1-naphthol, which can be easily detected and quantified using spectroscopic methods due to its fluorescence. []

Q3: Can you explain the significance of the different hydrolysis rates observed with different substrates like 1-naphthyl acetate and this compound?

A4: The rate at which an esterase hydrolyzes different substrates provides valuable information about its substrate specificity and catalytic efficiency. [] For example, a study on a ruminal bacterium revealed that the enzyme hydrolyzed 1-naphthyl acetate faster than this compound. [] This suggests a preference for shorter-chain substrates. Such variations in hydrolysis rates allow researchers to characterize esterases based on their substrate preferences and deduce potential biological roles.

Q4: How do researchers utilize this compound in studying insecticide resistance?

A5: this compound plays a crucial role in investigating insecticide resistance, particularly in insects. A study comparing the tolerance of tobacco budworms and corn earworms to organophosphate insecticides highlighted the importance of esterases. [] The study found that tobacco budworms, which are more resistant, had higher esterase activity towards this compound and other substrates. This elevated esterase activity is linked to the detoxification of insecticides, contributing to increased resistance.

Q5: Are there any known limitations or challenges associated with using this compound as a research tool?

A6: While this compound is a valuable tool, it's crucial to be aware of potential limitations. Its non-specific hydrolysis by multiple esterases might pose challenges in attributing activity to a particular enzyme. Additionally, factors like substrate concentration, pH, and temperature can influence hydrolysis rates and must be carefully controlled during experiments. [, ] Utilizing appropriate controls and specific inhibitors can help address some of these limitations.

Q6: Beyond insecticide resistance and enzyme activity studies, are there other research applications for this compound?

A7: While predominantly used for studying esterases, this compound's applications extend to other research areas. For instance, it's used in exploring the biochemical responses of marine bivalves to pharmaceutical exposure. [] Researchers used this compound and other substrates to assess carboxylesterase activity in mussels and clams exposed to oseltamivir phosphate. This research highlights its use in ecotoxicological studies to understand the impact of pharmaceuticals on aquatic organisms.

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